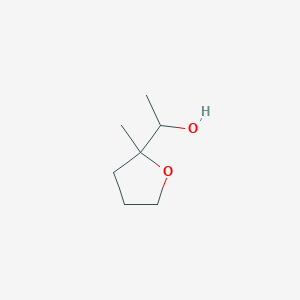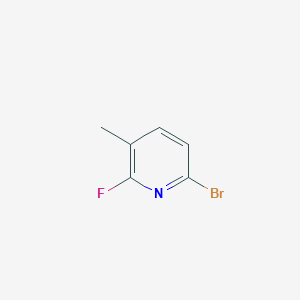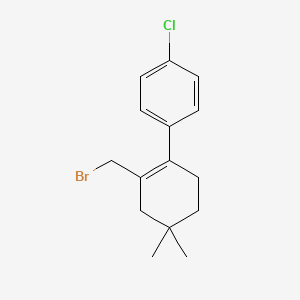
6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Vue d'ensemble
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used in organic synthesis as alkylating agents. The presence of the bromine atom makes these compounds highly reactive, as it can be easily replaced by other groups in a nucleophilic substitution reaction .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . The exact method can vary depending on the structure of the precursor molecule and the desired product .
Molecular Structure Analysis
Bromomethyl compounds typically have a tetrahedral geometry around the carbon atom, due to the four bonds it forms. The bromine atom is more electronegative than carbon, creating a polar bond .
Chemical Reactions Analysis
Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can undergo various types of reactions, including nucleophilic substitution and elimination reactions .
Physical and Chemical Properties Analysis
Bromomethyl compounds are typically colorless liquids or solids at room temperature. They have a distinct, often unpleasant odor. These compounds are generally soluble in organic solvents but have limited solubility in water .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A Practical Synthesis of 2-Bromo-6-methoxynaphthalene
This study highlights an efficient synthesis method for 2-Bromo-6-methoxynaphthalene, a compound used as an intermediate in the preparation of non-steroidal anti-inflammatory agents. The synthesis employs environmentally benign reagents, pointing towards sustainable practices in chemical synthesis that could be relevant for synthesizing or modifying compounds like the one (Wei-Ming Xu & Hong-Qiang He, 2010).
Reactivity and Modification
Bromination and Vilsmeier–Haack Formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one
This paper discusses the bromination reactions and subsequent chemical modifications of a specific thiophene derivative. Understanding the reactivity and potential functionalization routes of halogenated compounds could be applied to the compound of interest, guiding synthesis and modification strategies for research applications (D. Drewry & R. M. Scrowston, 1969).
Applications in Material Science and Catalysis
Enhanced Brightness Emission-Tuned Nanoparticles from Heterodifunctional Polyfluorene Building Blocks
This research illustrates the use of brominated and other functionalized organic compounds in the development of fluorescent nanoparticles, which are crucial in various material science applications. The methodologies and outcomes could offer insights into the potential applications of "6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl" in creating advanced materials (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(bromomethyl)-4,4-dimethylcyclohexen-1-yl]-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrCl/c1-15(2)8-7-14(12(9-15)10-16)11-3-5-13(17)6-4-11/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGITAHSHNGSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CBr)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728984 | |
| Record name | 6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027345-22-7 | |
| Record name | 6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


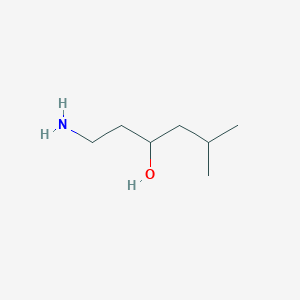
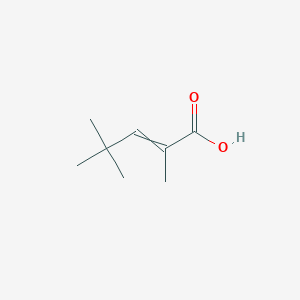
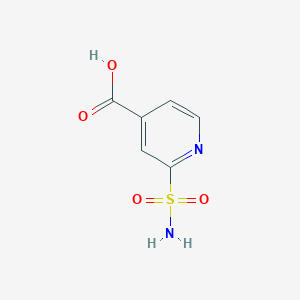
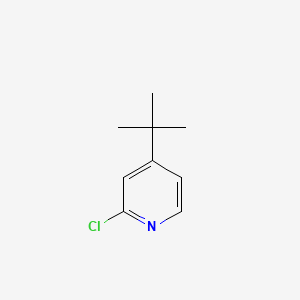
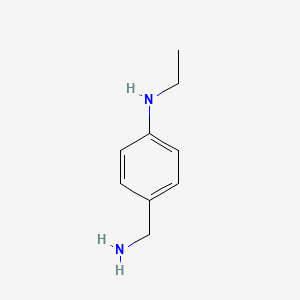
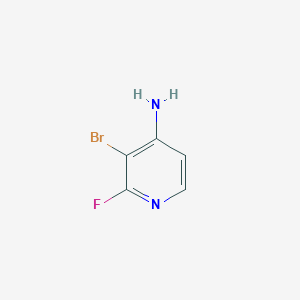
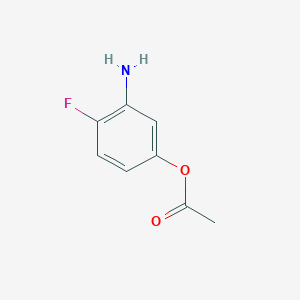
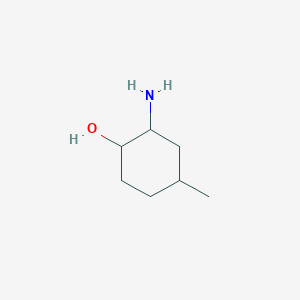
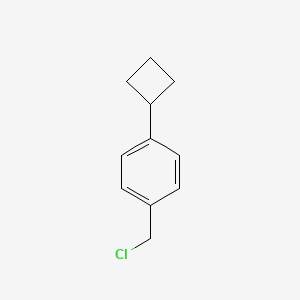

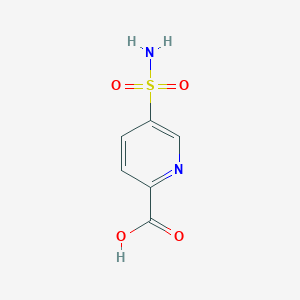
![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)
